rac threo-Dihydro Bupropion Hydrochloride

Catalog No.
S1799913
CAS No.
1396889-62-5
M.F
C₁₃H₂₁Cl₂NO
M. Wt
278.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac threo-Dihydro Bupropion Hydrochloride

CAS Number

1396889-62-5

Product Name

rac threo-Dihydro Bupropion Hydrochloride

Molecular Formula

C₁₃H₂₁Cl₂NO

Molecular Weight

278.22

Synonyms

rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride

rac threo-Dihydro Bupropion Hydrochloride (CAS 1396889-62-5) is a highly purified, stereospecific reference standard of a primary reduced metabolite of the atypical antidepressant bupropion. Formed via the stereoselective reduction of bupropion's aminoketone group, this threo-diastereomer is critical for decoupling the complex chiral metabolism of the parent drug[1]. In procurement and analytical workflows, it is strictly utilized for high-resolution pharmacokinetic profiling, drug-drug interaction (DDI) screening, and as a quantitative benchmark for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) enzymatic activity [2].

Generic substitution with the parent drug bupropion or the closely related erythro-diastereomer fundamentally compromises metabolic assays and pharmacokinetic modeling. While the erythro-isomer is generated by ubiquitous carbonyl reductases, the threo-isomer is exclusively formed via 11β-HSD1 catalysis [1]. Consequently, utilizing a generic metabolite mixture or the incorrect diastereomer obscures enzyme-specific drug-drug interactions, particularly those involving glucocorticoid metabolism. Furthermore, threo-dihydrobupropion exhibits a significantly longer half-life and distinct steady-state plasma accumulation compared to both the parent drug and the erythro-isomer, making stereospecific standards mandatory for accurate toxicological and exposure modeling[2].

Enzyme-Specific Metabolic Origin: 11β-HSD1 vs. General Carbonyl Reductases

In vitro metabolic assays demonstrate that the formation of the threo-diastereomer is highly enzyme-specific, contrasting sharply with its erythro counterpart. Recombinant enzyme studies confirm that 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) selectively converts R-bupropion to threo-dihydrobupropion, with zero erythro-dihydrobupropion formed in this specific pathway[1]. Conversely, erythro-dihydrobupropion is generated by non-specific carbonyl reductases.

Evidence DimensionEnzymatic Formation Pathway
Target Compound DataExclusively formed via 11β-HSD1 catalysis
Comparator Or Baselineerythro-Dihydrobupropion (formed via general carbonyl reductases)
Quantified Difference100% selectivity for threo-isomer by 11β-HSD1 (0% erythro formation)
ConditionsIn vitro recombinant 11β-HSD1 enzyme assay

Procuring the pure threo-isomer is essential for isolating and quantifying 11β-HSD1-dependent metabolic pathways and screening for glucocorticoid-related drug-drug interactions.

Pharmacokinetic Differentiation: Extended Half-Life and Plasma Exposure

Clinical pharmacokinetic profiling of bupropion metabolites reveals that threo-dihydrobupropion possesses a substantially different systemic exposure profile compared to the erythro-isomer. In human volunteers administered a 100 mg oral dose of racemic bupropion, the steady-state plasma exposure (AUC) of threo-dihydrobupropion was found to be almost 5-fold higher than that of specific erythro-enantiomers, exhibiting the longest half-life among all measured analytes [1].

Evidence DimensionSteady-State Plasma Exposure (AUC)
Target Compound DataHighest accumulation and longest half-life among reduced metabolites
Comparator Or Baselineerythro-Dihydrobupropion and parent bupropion (shorter half-lives, lower AUC)
Quantified Difference~5-fold higher plasma exposure compared to secondary erythro-enantiomer peaks
ConditionsIn vivo human plasma profiling following 100 mg oral racemic bupropion

Accurate toxicological modeling and long-term exposure assessments require the threo-isomer standard due to its disproportionate accumulation during multiple dosing.

Receptor Binding Profile: Decoupling Reuptake Inhibition from Toxicity

While the primary therapeutic efficacy of bupropion is driven by the parent drug and its CYP2B6-derived metabolite (hydroxybupropion), the reduced dihydro-metabolites exhibit distinct pharmacological profiles. Threo-dihydrobupropion demonstrates significantly weaker inhibitory potency (higher IC50) at the dopamine (DAT) and norepinephrine (NET) transporters compared to hydroxybupropion, which inhibits NET with an IC50 of approximately 1.7 µM [1]. Despite weaker primary target binding, the threo-isomer contributes to off-target pharmacological activity and potential toxicity.

Evidence DimensionDAT/NET Transporter Inhibition (IC50)
Target Compound DataWeak inhibition
Comparator Or BaselineHydroxybupropion (NET IC50 ~ 1.7 µM)
Quantified DifferenceSignificantly lower reuptake inhibition potency for threo-dihydrobupropion
ConditionsIn vitro transporter binding assays

Allows researchers to experimentally separate the primary therapeutic reuptake inhibition of bupropion from the secondary off-target effects driven by reduced metabolites.

Stereoselective LC-MS/MS Pharmacokinetic Profiling

Due to its unique retention time and mass fragmentation profile, rac threo-Dihydro Bupropion Hydrochloride is utilized as an essential analytical reference standard in chiral HPLC-MS/MS assays. It enables the precise quantification of bupropion's stereoselective disposition in human plasma, which is critical for regulatory-compliant pharmacokinetic studies [1].

11β-HSD1 Enzymatic Activity and DDI Screening

Because the threo-diastereomer is exclusively generated by 11β-hydroxysteroid dehydrogenase 1, this compound serves as a critical biomarker standard for in vitro assays evaluating 11β-HSD1 activity. Procurement of this specific isomer allows laboratories to screen for drug-drug interactions, particularly when bupropion is co-administered with corticosteroids like prednisone or cortisone [2].

Long-Term Toxicological and Accumulation Modeling

Given its extended half-life and high steady-state plasma exposure relative to other bupropion metabolites, the threo-isomer is a necessary standard for chronic exposure and toxicological modeling. It ensures that in vivo accumulation models accurately reflect the physiological reality of multiple-dosing regimens [1].

Dates

Last modified: 08-15-2023

Explore Compound Types